7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15557046
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 7-methyl-1-(3-propoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H22N2O4/c1-3-13-31-18-8-6-7-17(15-18)23-22-24(29)19-14-16(2)10-11-20(19)32-25(22)26(30)28(23)21-9-4-5-12-27-21/h4-12,14-15,23H,3,13H2,1-2H3 |
| Standard InChI Key | PPJLHFFECZMINH-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)C |
Introduction
7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core, which is a fused ring system combining chromene and pyrrole moieties. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions starting from readily available precursors. Common methods include the formation of the chromeno[2,3-c]pyrrole core followed by the introduction of the propoxy and pyridin-2-yl groups. The reaction conditions require careful control of temperature and solvent choice to optimize yield and purity.
Biological Activities
This compound exhibits potential anti-inflammatory, anticancer, and antimicrobial properties. Its biological activity is attributed to its ability to interact with proteins or enzymes involved in critical biological pathways. Techniques such as molecular docking simulations and enzyme inhibition assays are used to assess these interactions.
Research Applications
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. |
| Biology | Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. |
| Medicine | Investigated for its potential therapeutic applications, such as in the development of new drugs for treating inflammatory diseases, cancer, or infections. |
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1-(4-methoxyphenyl)-2-(pyridin-4-yl)-1H-pyrazolo[3,4-b]quinolin-4-one | Pyrazoloquinoline core | Exhibits unique antitumor activity |
| 4-Ethoxy-7-methylcoumarin | Coumarin structure | Known for fluorescence properties |
| 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-4-yl)-1H-pyrazolo[4,3-b]quinolin-5-one | Pyrazoloquinoline core | Displays potent anti-inflammatory effects |
The uniqueness of 7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of chromene and pyrrole structures along with its diverse functional groups, contributing to its distinct biological activity profile compared to similar compounds.
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